![molecular formula C21H19N3O4S B2765023 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893987-55-8](/img/structure/B2765023.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor and Antifolate Inhibitors
Compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide have been investigated for their potential as antitumor agents through their role as dihydrofolate reductase (DHFR) inhibitors. DHFR is critical for DNA synthesis and cell division, making it a target for cancer therapy. For instance, antifolates designed to inhibit DHFR have shown potent activity against tumor cells in culture, suggesting their potential as antitumor agents (Gangjee et al., 2007). Similarly, compounds with a thieno[2,3-d]pyrimidine scaffold demonstrated dual inhibitory activity against thymidylate synthase (TS) and DHFR, showing promise for the treatment of cancer (Gangjee et al., 2008).
Antimicrobial and Antifungal Agents
Another area of scientific research for related compounds involves their antimicrobial and antifungal applications. The synthesis of derivatives targeting various pathogens has highlighted their potential as long-acting drugs against tuberculosis and other infections. For example, sulfones and sulfonamides, which bear structural resemblance to the compound , have been synthesized and shown good antitubercular activity in vitro (Desideri et al., 1980).
Glutaminase Inhibitors and Metabolic Stability
Research into metabolic stability and the inhibition of glutaminase, an enzyme involved in cancer cell metabolism, has led to the development of analogs that retain potency while improving solubility and pharmacokinetic profiles. These compounds, by targeting metabolic pathways critical for cancer cell survival, offer a therapeutic avenue for the treatment of cancer (Shukla et al., 2012).
Synthesis and Structural Analysis
The structural analysis and synthesis of compounds with similar frameworks have been extensively studied. Investigations into the reactions of various nucleophilic agents with chloro-methoxy-furanones, for example, have elucidated pathways to novel heterocyclic compounds, expanding the chemical space for potential therapeutic agents (Kosolapova et al., 2013).
Antidiabetic Agents
Further explorations into the therapeutic potential of related compounds include their evaluation as anti-diabetic agents. The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, has been targeted to manage blood glucose levels in type-2 diabetes. Some newly synthesized compounds have demonstrated moderate inhibitory activities, suggesting their potential utility in diabetes management (Abbasi et al., 2023).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-26-16-4-2-3-14(11-16)17-6-8-21(24-23-17)29-13-20(25)22-15-5-7-18-19(12-15)28-10-9-27-18/h2-8,11-12H,9-10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPYOWAYDPIGPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.